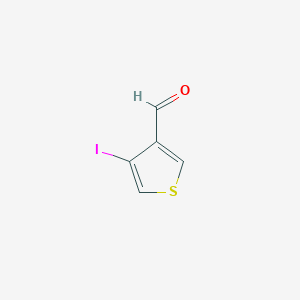

4-Iodothiophene-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IOS/c6-5-3-8-2-4(5)1-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJJBPHLJYDWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499803 | |

| Record name | 4-Iodothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18799-84-3 | |

| Record name | 4-Iodothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodothiophene 3 Carbaldehyde and Its Derivatives

Direct Synthesis Approaches to 4-Iodothiophene-3-carbaldehyde

Direct synthesis methods focus on introducing either the iodo or the formyl group onto a thiophene (B33073) precursor in the final or penultimate step. These routes are often valued for their efficiency and atom economy.

One primary strategy for synthesizing thiophene-3-carbaldehydes involves the formylation of a halogenated thiophene precursor. This is typically accomplished through a halogen-metal exchange reaction followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

The process begins with the lithiation of an iodothiophene, such as 3-iodothiophene (B1329286). The use of n-butyllithium (n-BuLi) at low temperatures (e.g., -70°C to -100°C) facilitates a halogen-metal exchange, selectively replacing the iodine atom with lithium to form a thienyllithium intermediate. google.comjcu.edu.au This reactive species is then treated with DMF to introduce the aldehyde functionality. This method is highly effective for preparing aldehyde-functionalized alkylthiophenes from their bromo-substituted counterparts, often achieving high yields. jcu.edu.au For instance, the conversion of 2-bromo-3-octylthiophene (B129903) to 3-octylthiophene-2-carbaldehyde using n-BuLi and DMF proceeds with a 96% yield. jcu.edu.au While this specific example relates to a 2-carbaldehyde, the underlying principle of lithium-halogen exchange followed by formylation is a cornerstone for accessing various substituted thiophene aldehydes. jcu.edu.auresearchgate.netmdpi.com

However, the stability of the thienyllithium intermediate is crucial; rearrangements can occur, leading to the formation of isomeric by-products. tandfonline.com Careful control of reaction conditions, particularly temperature, is essential to ensure high regioselectivity. tandfonline.comtandfonline.com

| Precursor | Reagents | Conditions | Product | Yield | Ref |

| 3-Iodothiophene | 1. n-BuLi 2. DMF | Low Temperature (e.g., -70°C) | This compound | Variable | google.com |

| 2-Bromo-3-octylthiophene | 1. n-BuLi 2. DMF | -100°C | 3-Octylthiophene-2-carbaldehyde | 96% | jcu.edu.au |

| 2,3,4,5-Tetrabromothiophene | 1. n-BuLi 2. 1-Formylpiperidine | - | 3,4-Dibromothiophene-2,5-dicarbaldehyde | 80% | jcu.edu.au |

An alternative direct approach is the regioselective iodination of a thiophene-3-carbaldehyde precursor. The most straightforward route involves the direct iodination of thiophene-3-carbaldehyde. N-iodosuccinimide (NIS) is a widely used reagent for the iodination of electron-rich aromatic compounds, including thiophenes. thieme-connect.comorganic-chemistry.orgresearchgate.net

The reactivity of the thiophene ring is influenced by the existing substituent. The formyl group at the 3-position is deactivating, which can make electrophilic substitution challenging and can direct incoming electrophiles to specific positions. Research has shown that the iodination of thiophene derivatives using NIS can be highly efficient. thieme-connect.com The process is often activated by a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or 4-toluenesulfonic acid, which enhances the electrophilicity of the iodine source. thieme-connect.comorganic-chemistry.org This method offers mild conditions and short reaction times. organic-chemistry.org For example, the iodination of 4-chloromethylthiophene-2-carbaldehyde with NIS under solvent-free conditions successfully yields 4-chloromethyl-5-iodothiophene-2-carbaldehyde. researchgate.netresearchgate.net The key challenge in synthesizing this compound via this method is to control the regioselectivity to favor iodination at the C4 position over the C5 position.

| Precursor | Reagents | Conditions | Product | Yield | Ref |

| Thiophene-3-carbaldehyde | NIS, Acid catalyst (e.g., TFA) | Mild conditions, short reaction time | This compound | Variable | organic-chemistry.org |

| 4-Chloromethylthiophene-2-carbaldehyde | NIS | Solvent-free | 4-Chloromethyl-5-iodothiophene-2-carbaldehyde | - | researchgate.netresearchgate.net |

| Various Thiophenes | NIS, 4-Toluenesulfonic acid | Ethanol | Iodinated Thiophenes | Good | thieme-connect.com |

Synthesis via Functional Group Interconversions of Thiophene Scaffolds

These methods involve modifying a pre-functionalized thiophene ring, offering pathways to the target molecule when direct methods are not feasible or result in poor selectivity.

A valuable synthetic route involves the conversion of a more readily available halogenated precursor, such as 4-bromothiophene-3-carbaldehyde (B32767), into the desired iodo-derivative. This transhalogenation can be accomplished by reacting the bromo-compound with an iodide salt, often in the presence of a copper(I) catalyst.

A well-established precedent is the synthesis of 3-iodothiophene from 3-bromothiophene (B43185) using copper(I) iodide (CuI) in a polar aprotic solvent like quinoline (B57606) at elevated temperatures (e.g., 140°C). google.comgoogle.com This method avoids the use of organolithium reagents and cryogenic temperatures, making it potentially more scalable. google.com The reaction proceeds with good yields calculated on the consumed starting material. google.com Applying this logic, 4-bromothiophene-3-carbaldehyde can be reacted with CuI to facilitate a halogen exchange, yielding this compound.

| Precursor | Reagents | Conditions | Product | Yield | Ref |

| 3-Bromothiophene | CuI, Quinoline | 140°C, 20 hours | 3-Iodothiophene | 87% (on consumed starting material) | google.com |

| 3-Bromo-4-methylthiophene | CuI, Quinoline | 140°C, 18 hours | 3-Iodo-4-methylthiophene | - | google.com |

A multi-step approach beginning with a thiophene-3-carboxylic acid precursor provides another versatile route. This strategy involves first synthesizing 4-iodothiophene-3-carboxylic acid, followed by the reduction of the carboxylic acid group to an aldehyde.

The initial step, iodination of a thiophene-3,4-dicarboxylic acid derivative, has been documented. For example, 3-ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate can be converted to its iodo analogue via diazotization followed by treatment with an iodide source. rsc.org The subsequent hydrolysis of the ester groups yields the diacid. rsc.org A similar principle could be applied to thiophene-3-carboxylic acid to install the iodine at the 4-position.

The second step is the reduction of the carboxylic acid to the aldehyde. This is a standard organic transformation that can be achieved using various reagents. One common method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an N,O-dimethylhydroxylamide (Weinreb amide), followed by controlled reduction.

| Precursor | Key Steps | Reagents (Illustrative) | Intermediate/Product | Ref |

| Thiophene-3-carboxylic acid | 1. Regioselective Iodination 2. Reduction of Carboxylic Acid | 1. NIS or other iodinating agent 2. SOCl₂, then a reducing agent (e.g., LiAlH(O-t-Bu)₃) | 4-Iodothiophene-3-carboxylic acid / this compound | rsc.org |

| 3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate | Diazotization and Iodination | 1. NaNO₂, HCl 2. KI | 3-Ethyl 4-methyl 2-iodothiophene-3,4-dicarboxylate | rsc.org |

Advanced and Stereoselective Synthetic Protocols for Thiophene-3-carbaldehyde Derivatives

Modern synthetic chemistry offers advanced protocols for constructing complex heterocyclic systems, including substituted thiophene-3-carbaldehydes. These methods often focus on efficiency, control over stereochemistry, and the generation of molecular diversity.

One advanced strategy involves multicomponent reactions where several simple starting materials combine in a single pot to form a complex product. For instance, a [3+2] cycloaddition between 1,4-dithiane-2,5-diol (B140307) and ynals (alkynes bearing an aldehyde group) has been used to synthesize 2-substituted thiophene-3-carbaldehydes. researchgate.net

Furthermore, stereoselective syntheses are crucial when the target molecule is chiral or is a precursor to a chiral drug. Mercury(II)-mediated electrophilic ring-opening of cyclopropylcarbinol derivatives provides a powerful method for creating compounds with multiple contiguous stereocenters. acs.org While not directly yielding this compound, such stereoselective strategies are applied to the synthesis of complex heterocyclic compounds containing thiophene motifs. acs.org For example, the synthesis of spirocyclic pyrrolidines has been achieved with high diastereoselectivity through 1,3-dipolar cycloaddition reactions using thiophene-2-carboxaldehyde as a starting component. rsc.org Similarly, the stereoselective synthesis of trans-β-lactams has been reported starting from thiophene-based precursors, demonstrating precise control over the spatial arrangement of substituents. researchgate.net These advanced methods highlight the broader context in which thiophene-3-carbaldehyde derivatives are synthesized and utilized for creating structurally complex and stereochemically defined molecules. acs.orgthieme-connect.com

Regioselective Synthesis Strategies for Thiophene Carbaldehydes

The precise placement of a formyl group on a thiophene ring is a fundamental challenge in organic synthesis. Regioselective strategies are therefore essential for the targeted synthesis of specific isomers, such as thiophene-3-carbaldehydes.

One of the most prominent methods for the formylation of electron-rich aromatic compounds like thiophene is the Vilsmeier-Haack reaction . organic-chemistry.orgnrochemistry.comnumberanalytics.comnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. organic-chemistry.orgnumberanalytics.com The Vilsmeier reagent is a weak electrophile that reacts with electron-rich heteroaromatic compounds. nrochemistry.com The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic effects and steric hindrance, with substitution generally occurring at the most electron-rich and sterically accessible position. nrochemistry.com For 3-substituted thiophenes, formylation typically occurs at the C2 or C5 position. However, to obtain 4-substituted-3-carbaldehydes, a different precursor, such as a 3-halothiophene, is often required. For instance, the formylation of 3-iodothiophene can be directed to the adjacent C2 or C4 positions, necessitating careful control of reaction conditions to favor the desired 4-iodo-3-carbaldehyde isomer.

Another powerful strategy involves lithium/bromine exchange reactions on polyhalogenated thiophenes. mdpi.com This approach offers high chemo- and regioselectivity by controlling the position of metalation. For example, starting from 2,3,5-tribromothiophene, a sequence of selective lithium/bromine exchanges at low temperatures (e.g., -78 °C) followed by quenching with an electrophile like DMF can yield specific isomers. mdpi.com This multi-step protocol allows for the sequential and controlled introduction of different functional groups, including the carbaldehyde, at defined positions on the thiophene ring. mdpi.com

A novel two-step process has also been developed for the synthesis of 3-thiophenecarboxaldehyde, which involves the condensation of acrolein with 1,4-dithiane-2,5-diol, followed by an oxidation step. researchgate.net This method provides a scalable route to the parent 3-carbaldehyde structure. researchgate.net

The table below summarizes key regioselective strategies for the synthesis of thiophene carbaldehydes.

| Starting Material | Reagents | Product | Key Feature |

| Electron-rich Thiophene | DMF, POCl₃ | Thiophene Carbaldehyde | Vilsmeier-Haack formylation of activated rings. organic-chemistry.orgnrochemistry.com |

| 2,3,5-Tribromothiophene | 1. n-BuLi 2. DMF | 3,5-Dibromo-2-thiophenecarboxaldehyde | Chemo- and regioselective lithium/bromine exchange. mdpi.com |

| Acrolein, 1,4-Dithiane-2,5-diol | 1. Condensation 2. Oxidation | 3-Thiophenecarboxaldehyde | Two-step synthesis from acyclic precursors. researchgate.net |

| 3-Iodothiophene-2-carboxylic acid | Terminal alkynes, PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Substituted 4-alkynylthieno[2,3-c]pyran-7-ones | Palladium-catalyzed coupling and regioselective cyclization. aurigeneservices.comresearchgate.net |

Stereoselective Approaches in this compound Derivative Synthesis

The introduction of chirality into thiophene derivatives is of significant interest for applications in pharmaceuticals and advanced materials. nih.gov Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

For derivatives of this compound, stereoselectivity often involves the asymmetric transformation of a side chain attached to the thiophene core. While direct asymmetric synthesis of the this compound scaffold is not commonly reported, methods for creating chiral derivatives are established. These often rely on the use of chiral auxiliaries, catalysts, or starting materials. nih.govresearchgate.net

One approach involves appending a chiral moiety to the thiophene ring. For instance, 3-substituted thiophenes can be functionalized with chiral groups, and subsequent modifications can lead to complex chiral structures. nih.gov Rhodium-catalyzed asymmetric hydrogenation represents a powerful tool for creating chiral centers in thiophene derivatives, achieving high yields and excellent enantioselectivities (up to >99% ee) for certain substrates. nih.gov

A notable strategy for synthesizing functionalized chiral building blocks that could be relevant is the scalable regioselective and stereoselective synthesis of (E)-4-iodobut-3-en-1-ols from epoxides. nih.gov This protocol establishes a reliable method to produce chiral iodo-containing compounds which could potentially be adapted or elaborated to form chiral derivatives of this compound. nih.gov

The development of chiral ligands for metal-catalyzed reactions is also a key area of research. researchgate.netiaea.org Vanadium complexes with chiral Schiff base ligands, for example, have been shown to catalyze efficient enantioselective sulfoxidation, demonstrating the potential of metal-ligand systems to induce chirality in thiophene-containing molecules. researchgate.net

The following table outlines general stereoselective approaches applicable to thiophene derivatives.

| Approach | Catalyst/Reagent | Product Type | Key Feature |

| Asymmetric Hydrogenation | Rhodium / Chiral Phosphine (B1218219) Ligands | Chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides | High enantioselectivity for prochiral thiophene substrates. nih.gov |

| Chiral Precursors | Use of chiral epoxides | Chiral (E)-4-iodobut-3-en-1-ols | Scalable synthesis of chiral iodo-functionalized alcohols. nih.gov |

| Asymmetric Catalysis | Vanadium / Chiral Schiff Base Ligands | Chiral Sulfoxides | Enantioselective oxidation of sulfides. researchgate.net |

| Chiral Moiety Appendage | Condensation with chiral amino acids | Thiophenes with chiral side chains | Incorporation of chirality from a chiral pool. nih.gov |

Metal-Catalyzed Synthetic Routes for Substituted Thiophene Carbaldehydes

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted thiophenes, offering a high degree of functional group tolerance and versatility. nih.gov Palladium and copper catalysts are prominently featured in these transformations. aurigeneservices.comresearchgate.netrsc.org

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. nih.gov This reaction has been successfully employed to synthesize a series of 4-arylthiophene-2-carbaldehydes by coupling 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. nih.gov The reactions are typically catalyzed by a palladium(0) complex in the presence of a base. nih.gov This approach allows for the introduction of diverse aryl substituents at the C4 position of a thiophene carbaldehyde.

Sonogashira coupling , another palladium-catalyzed reaction, is used to couple terminal alkynes with aryl or vinyl halides. This method has been applied to the synthesis of α-pyrones fused with a thiophene ring. aurigeneservices.comresearchgate.net For example, 3-iodothiophene-2-carboxylic acid reacts with terminal alkynes in the presence of a palladium-copper catalyst system to yield 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones. aurigeneservices.comresearchgate.net This demonstrates a tandem coupling and cyclization process.

Intramolecular metal-catalyzed reactions are also valuable for constructing fused ring systems. The palladium-catalyzed intramolecular arylation of 4-[(2-iodoaryloxy)methyl]thiophene-2-carbaldehydes leads to the formation of 4H-thieno[3,2-c]chromene systems. researchgate.net This Heck-type reaction proceeds under mild conditions and is tolerant of the carbaldehyde functional group. researchgate.net

Furthermore, transition metal-catalyzed reactions are used to synthesize a broad range of substituted imidazopyridines, where heteroaromatic aldehydes like thiophene-2-carbaldehyde (B41791) can be used as substrates, highlighting the versatility of these catalysts in complex molecule synthesis. beilstein-journals.org

The table below provides examples of metal-catalyzed synthetic routes for substituted thiophene carbaldehydes.

| Reaction Type | Catalyst System | Substrates | Product |

| Suzuki-Miyaura Coupling | Pd(0) catalyst, K₃PO₄ | 4-Bromothiophene-2-carbaldehyde, Arylboronic esters/acids | 4-Arylthiophene-2-carbaldehydes. nih.gov |

| Sonogashira Coupling/Cyclization | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Iodothiophene-2-carboxylic acid, Terminal alkynes | 5-Substituted 4-alkynylthieno[2,3-c]pyran-7-ones. aurigeneservices.comresearchgate.net |

| Intramolecular Heck Reaction | Palladium catalyst | 4-[(2-Iodoaryloxy)methyl]thiophene-2-carbaldehydes | 4H-Thieno[3,2-c]chromene-2-carbaldehydes. researchgate.net |

| Kumada-Tamao-Corriu Coupling | Palladium catalyst | Thienyl Grignard reagent, Aryl halides | Aryl-substituted thiophenes. rsc.org |

Reactivity and Reaction Mechanisms of 4 Iodothiophene 3 Carbaldehyde

Reactivity Profile of the Carbaldehyde Moiety

The carbaldehyde group, an aldehyde attached to the thiophene (B33073) ring, is characterized by its electrophilic carbon atom, which is susceptible to attack by nucleophiles. This reactivity underpins a variety of important organic reactions. pressbooks.pub

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. pressbooks.pubwikipedia.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pubkhanacademy.org This intermediate can then be protonated to yield an alcohol. pressbooks.pub

Grignard Additions: Grignard reagents, with their highly nucleophilic carbon-magnesium bond, readily add to the carbaldehyde group of 4-iodothiophene-3-carbaldehyde. This reaction provides a powerful method for forming new carbon-carbon bonds and synthesizing secondary alcohols. fiveable.methieme-connect.de

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the carbaldehyde results in the formation of a cyanohydrin. libretexts.orglibretexts.orglibretexts.org This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. libretexts.orgorgoreview.com The resulting cyanohydrin can be a valuable intermediate, as the nitrile group can be further transformed into other functional groups, such as carboxylic acids or primary amines. libretexts.orgyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Reagents |

|---|---|---|

| Grignard Reagent (R-MgX) | Secondary Alcohol | R-MgX, then H₃O⁺ |

| Cyanide (CN⁻) | Cyanohydrin | HCN, KCN/NaCN |

Condensation Reactions

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water.

Aldol (B89426) Reactions: While not explicitly detailed for this compound in the provided context, aldehydes with α-hydrogens can undergo aldol condensation. However, as an aromatic aldehyde, it can act as an electrophilic partner in crossed-aldol reactions with other enolizable carbonyl compounds.

Imine Formation: Primary amines react with the carbaldehyde group to form imines, also known as Schiff bases. pressbooks.pubunizin.org This reversible, acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. youtube.comlibretexts.orgresearchgate.net

Wittig Reactions: The Wittig reaction is a highly effective method for converting aldehydes and ketones into alkenes with a specific, fixed location of the double bond. masterorganicchemistry.comlibretexts.orgdalalinstitute.com This reaction involves a phosphorus ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, followed by the formation of an oxaphosphatane that collapses to the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.commnstate.edu

Table 2: Condensation Reaction Products

| Reactant | Product Type | Key Intermediate |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Carbinolamine |

| Phosphorus Ylide (Ph₃P=CHR) | Alkene | Oxaphosphatane |

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde group of this compound into a thiophenecarboxylic acid derivative. Molecular iodine, in the presence of a base like potassium carbonate, can be used for such transformations. organic-chemistry.org

Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. youtube.com

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the thiophene ring offers another site for chemical modification, primarily through reactions involving organometallic intermediates. The C-I bond is the most reactive among the carbon-halogen bonds in many cross-coupling reactions. clockss.org

Carbon-Iodine Bond Activation Studies in this compound

The activation of the carbon-iodine bond is a critical step in many synthetic transformations. nju.edu.cn This activation can be achieved through various means, including oxidative addition to transition metal catalysts or through photochemical methods. acs.orgnih.gov The reactivity of aryl iodides makes them particularly useful in forming new carbon-carbon and carbon-heteroatom bonds. acs.orgd-nb.info

Organometallic Reactions and Halogen-Metal Exchange

The aryl iodide functionality is a key player in a variety of organometallic reactions.

Cross-Coupling Reactions: this compound can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form new C-C bonds. rsc.orglibretexts.org These reactions typically involve the oxidative addition of the aryl iodide to a low-valent transition metal catalyst, followed by transmetalation and reductive elimination. rsc.orglibretexts.org

Halogen-Metal Exchange: The iodine atom can be replaced by a metal, typically lithium, through a halogen-metal exchange reaction. wikipedia.org This process, often carried out at low temperatures using an organolithium reagent like n-butyllithium, generates a highly reactive organolithium intermediate. wikipedia.orguni-muenchen.de This intermediate can then be reacted with various electrophiles to introduce a wide range of substituents onto the thiophene ring. thieme-connect.de This exchange is generally faster for iodine compared to bromine or chlorine. wikipedia.org

Table 3: Reactivity of the Aryl Iodide Moiety

| Reaction Type | Reagents | Intermediate | Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Organopalladium species | C-C bond formation |

| Halogen-Metal Exchange | Organolithium reagent (e.g., n-BuLi) | Thienyllithium species | Introduction of various functional groups |

Derivatization Strategies of 4 Iodothiophene 3 Carbaldehyde

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. For 4-iodothiophene-3-carbaldehyde, these methods provide a direct route to substituted thiophenes that would be challenging to synthesize through other means. The following sections detail the application of several key cross-coupling reactions for the derivatization of this important synthetic intermediate.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. nih.govmdpi.comnih.gov This reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the boronic acid and ester reagents.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar substrates, such as 4-bromothiophene-2-carbaldehyde, provides valuable insights. For instance, the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids and esters has been successfully achieved using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in solvents like toluene (B28343)/water or dioxane/water. nih.gov These reactions typically proceed under thermal conditions (85–90 °C) and yield the corresponding 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. nih.gov

Based on this analogous reactivity, a proposed Suzuki-Miyaura coupling of this compound is presented below, along with a table of predicted reaction conditions based on the derivatization of the isomeric 4-bromothiophene-2-carbaldehyde.

General Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Thiophene (B33073) Carbaldehyde Derivative

| Entry | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | Good |

| 2 | 3,5-bis(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 85-90 | Excellent |

| 3 | 3-(Trifluoromethyl)-5-formylphenylboronic ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | DMF | Reflux | Moderate |

Data is based on the coupling of 4-bromothiophene-2-carbaldehyde as reported in the literature and is predictive for this compound. nih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction is instrumental in the construction of conjugated systems found in many functional materials and complex natural products.

The Sonogashira coupling of this compound with various terminal alkynes would be expected to proceed under standard conditions, typically involving a palladium catalyst such as PdCl₂(PPh₃)₂, a copper(I) cocatalyst like CuI, and an amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) in a suitable solvent like THF or DMF. nih.gov The reaction is often carried out at room temperature or with gentle heating.

General Reaction Scheme:

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | rt - 50°C |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | rt |

| 3 | 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 60°C |

These conditions are generalized from standard Sonogashira protocols and are expected to be applicable to this compound.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane (organotin) reagent with an organic halide. wikipedia.orgorganic-chemistry.org This method is valued for its tolerance of a wide range of functional groups, and the stability of the organostannane reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. wikipedia.org

The coupling of this compound with various organostannanes would likely employ a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in a non-polar solvent like toluene or THF, often with the addition of a lithium chloride salt to facilitate the transmetalation step. The reactions are typically conducted at elevated temperatures.

General Reaction Scheme:

Table 3: General Conditions for Stille Coupling of Aryl Iodides

| Entry | Organostannane | Catalyst | Additive | Solvent | Temp |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110°C |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | LiCl | THF | 65°C |

| 3 | Trimethyl(thienyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | - | DMF | 100°C |

These conditions are based on established Stille coupling protocols and are expected to be effective for this compound.

The Kumada and Negishi couplings are powerful C-C bond-forming reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively.

The Kumada coupling , catalyzed by nickel or palladium, is one of the earliest developed cross-coupling methods. wikipedia.orgorganic-chemistry.orgarkat-usa.org A significant limitation is the high reactivity of the Grignard reagents, which restricts the tolerance of sensitive functional groups like aldehydes. wikipedia.org Therefore, direct Kumada coupling on this compound would likely require protection of the aldehyde group prior to the coupling reaction.

The Negishi coupling , on the other hand, employs organozinc reagents, which are generally more functional group tolerant than their Grignard counterparts. dntb.gov.uamdpi.com This palladium- or nickel-catalyzed reaction offers a broader scope for substrates bearing sensitive functionalities. nih.gov The coupling of this compound with an organozinc reagent would likely proceed efficiently in the presence of a palladium catalyst.

General Reaction Schemes:

Kumada (with protected aldehyde):

Negishi:

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgfrontiersin.orgnih.govnih.gov This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds with high stereoselectivity.

While specific examples with this compound are not readily found, a study on the arylation of thiophene-3-carboxaldehyde with iodobenzene (B50100) provides a relevant precedent. nih.gov This reaction, conducted under Jeffery conditions, selectively yielded 2-phenylthiophene-3-carboxaldehyde. This suggests that the Heck reaction on this compound would likely lead to the formation of a 4-vinylthiophene derivative.

General Reaction Scheme:

Table 4: Conditions for the Heck Reaction of Thiophene-3-carboxaldehyde with Iodobenzene

| Catalyst System | Base | Solvent | Time (h) | Conversion (%) |

| Pd(OAc)₂ / PPh₃ / n-Bu₄NBr | NaOAc | CH₃CN | 48 | 93 |

| Pd(OAc)₂ / PPh₃ / n-Bu₄NBr | NaOAc | CH₃CN/H₂O | 2.5 | 100 |

Data from the arylation of thiophene-3-carboxaldehyde, indicating potential conditions for this compound. nih.gov

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.govcore.ac.ukresearchgate.netorganic-chemistry.org In the context of 3-formylthiophene, direct arylation typically occurs at the C2 or C5 positions, which are more electronically activated.

For this compound, a direct arylation strategy would likely involve the coupling of the C-I bond rather than a C-H bond, as the C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst. However, if the iodine were replaced by a hydrogen, direct arylation at the 4-position of 3-formylthiophene would be a challenging transformation due to the directing effect of the formyl group towards the C2 and C5 positions. Recent advances have shown that C4-arylation of benzothiophenes can be achieved through activation of the sulfur atom to a sulfoxide, though this requires an electron-withdrawing group at the C3 position and proceeds via a metal-free mechanism. nih.gov

Cyclization and Annulation Reactions

Cyclization and annulation reactions are powerful strategies for constructing polycyclic molecules from relatively simple starting materials. In the context of this compound, these reactions leverage the reactivity of both the aldehyde and the iodo-substituent to build fused heterocyclic systems.

Intramolecular cyclization involves the formation of a new ring within a single molecule. This can be achieved through various methods, including transition-metal catalysis and photochemical activation.

Palladium-Catalyzed Intramolecular Arylation:

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Intramolecular arylation, a type of Heck reaction, can be employed to form fused ring systems. For this to occur with a derivative of this compound, the aldehyde group would first need to be elaborated into a side chain containing a suitable nucleophile or a group that can participate in the C-H activation process.

While direct examples starting from this compound are not extensively documented, the principle can be illustrated by the palladium-catalyzed intramolecular cyclization of substituted 2- and 3-(2-nitrovinyl)thiophenes to afford thienopyrroles. In this process, the nitroalkene moiety attached to the thiophene ring undergoes reductive cyclization, leading to the formation of a fused pyrrole (B145914) ring researchgate.netunimi.it. This demonstrates the feasibility of intramolecular cyclizations on the thiophene ring to build fused heterocyclic systems researchgate.netunimi.it. A general representation of this strategy is the palladium-catalyzed intramolecular hydrofunctionalization of alkenes, where a directing group can control the cyclization pathway to form five- or six-membered rings rsc.org.

Photochemical Cyclization:

Photochemical reactions utilize light to promote chemical transformations. Photocyclization is a powerful method for the synthesis of polycyclic aromatic compounds and helicenes. The photocyclization of styrylthiophenes is a well-studied example that can be conceptually applied to derivatives of this compound. acs.orgresearchgate.netresearchgate.net

For instance, a derivative of this compound could be converted to a 3-styrylthiophene (B428788) derivative through a Wittig or related olefination reaction. Upon irradiation with UV light, this styrylthiophene derivative can undergo an intramolecular cyclization to form a naphthothiophene structure. The regiochemical outcome of the cyclization depends on the position of the styryl group on the thiophene ring. 3-Styrylthiophenes have been shown to yield naphtho[1,2-b]thiophenes. acs.org The reaction proceeds through an excited state, leading to the formation of a dihydronaphthalene-like intermediate, which is subsequently oxidized to the aromatic product. acs.orgresearchgate.net

The annulation of a second heterocyclic ring onto the thiophene core of this compound leads to the formation of important fused heterocyclic systems such as thienopyranones and thienoquinolines.

Thienopyranones:

Thieno[3,2-c]pyran-4-ones are a class of fused heterocyclic compounds with potential biological activities. nih.govresearchgate.net A plausible synthetic route to such structures starting from this compound would involve the conversion of the aldehyde to a carboxylic acid or ester. For example, oxidation of the aldehyde to 4-iodothiophene-3-carboxylic acid, followed by coupling with a suitable alkyne via a Sonogashira reaction at the 4-position, could yield an intermediate that can undergo iodocyclization to form the fused pyranone ring. A multi-step synthesis involving a Gewald reaction, Sandmeyer-type iodination, Sonogashira coupling, and subsequent iodocyclization has been reported for the synthesis of thieno[3,2-c]pyran-4-one based molecules. nih.gov Another approach involves the acylation of thienylacetates followed by cyclization to form the thieno[3,2-c]pyran-3-one ring system. rsc.orgresearchgate.net

| Starting Material Strategy | Key Reactions | Fused Ring System | Reference |

|---|---|---|---|

| Elaboration of 3-carbaldehyde to 3-carboxylic acid derivative | Sonogashira coupling, Iodocyclization | Thieno[3,2-c]pyran-4-one | nih.gov |

| Acylation of thienylacetates | Acylation, Cyclization | Thieno[3,2-c]pyran-3-one | rsc.orgresearchgate.net |

Thienoquinolines:

Thienoquinolines are another important class of fused heterocycles with diverse applications. benthamdirect.comingentaconnect.comresearchgate.netmdpi.comrsc.org The synthesis of thieno[3,4-c]quinolines can be envisioned from this compound. For instance, a palladium-catalyzed coupling reaction of a derivative of this compound with an appropriately substituted aniline (B41778) could lead to an intermediate that, upon cyclization, would form the thienoquinoline scaffold. A photocatalytic synthesis of thieno[3,4-c]quinolin-4(5H)-ones has been developed using diphenyl disulfide as a sulfur source in a reaction that forms two C-S bonds and one C-C bond simultaneously. acs.org Other strategies for the synthesis of thienoquinolines involve intramolecular cyclization of aminothiophene precursors. researchgate.netnih.gov For example, the synthesis of thieno[3,2-c]quinoline compounds has been reported, which could potentially be adapted from precursors derived from this compound. nih.gov

| Synthetic Approach | Key Intermediates/Reactions | Resulting Fused System | Reference |

|---|---|---|---|

| Palladium-catalyzed coupling and cyclization | Coupling with anilines, intramolecular cyclization | Thieno[3,4-c]quinoline | mdpi.com |

| Photocatalytic annulation | Radical cyclization with diphenyl disulfide | Thieno[3,4-c]quinolin-4(5H)-one | acs.org |

| Cyclization of aminothiophenes | Modified Sandmeyer reaction | Thieno[3,4-c]cinnoline | researchgate.net |

Further Functional Group Interconversions on Derived Products

Once the core fused heterocyclic system has been synthesized, further functional group interconversions (FGIs) can be carried out to modify the properties of the molecule. ub.eduorganic-chemistry.orgvanderbilt.edu These transformations can target the aldehyde group (or its derivatives) or other positions on the heterocyclic scaffold. For example, the aldehyde group in a derived thienopyranone or thienoquinoline can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine or oxime.

A study on thieno[2,3-b]pyridines demonstrated that modifications to a methylene-hydroxyl group at the C-5 position, such as conversion to esters and carbonates, could improve the pharmacokinetic profile of these compounds as anti-proliferative agents. nih.gov This highlights how functional group transformations on the derived products can be a crucial step in the development of molecules with specific applications. nih.gov Similarly, for thieno[3,2-c]quinoline derivatives, the reduction of a nitro group to an amino group, followed by acylation, has been employed to synthesize a library of compounds for biological evaluation. nih.gov These examples underscore the importance of FGI in the diversification of the synthesized heterocyclic scaffolds.

Applications of 4 Iodothiophene 3 Carbaldehyde in Organic Synthesis

As a Versatile Synthetic Intermediate for Complex Molecular Architectures

The distinct reactivity of the two functional groups in 4-Iodothiophene-3-carbaldehyde allows for their selective manipulation, positioning this compound as a cornerstone intermediate for assembling complex molecules. The carbon-iodine bond is predominantly utilized in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Concurrently, the aldehyde function serves as a classic electrophilic site for a host of carbonyl chemistry transformations.

Key reactions leveraging the C-I bond include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the iodothiophene with an organoboron compound, typically a boronic acid or ester. This method is widely used to introduce aryl or vinyl substituents at the 4-position of the thiophene (B33073) ring. nih.gov

Sonogashira Coupling: This reaction couples the iodothiophene with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.org It is an efficient method for installing alkynyl moieties, which are themselves versatile functional groups for further transformations, such as cyclization reactions. researchgate.netorganic-chemistry.org

The aldehyde group at the 3-position can undergo a range of classical transformations, including:

Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org The Wittig reaction is a reliable method for C=C double bond formation and can be used to introduce a variety of substituted vinyl groups. organic-chemistry.orgmasterorganicchemistry.com

Claisen-Schmidt Condensation: This base-catalyzed reaction between the aldehyde and a ketone or another aldehyde leads to the formation of α,β-unsaturated carbonyl compounds, commonly known as chalcones. nih.govnih.gov

The strategic combination of these reactions allows for the stepwise and controlled elaboration of the this compound core into intricate molecular structures.

| Functional Group | Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|---|

| C-I Bond (Position 4) | Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | 4-Aryl/Vinyl-thiophene-3-carbaldehyde | nih.gov |

| C-I Bond (Position 4) | Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-thiophene-3-carbaldehyde | wikipedia.org |

| Aldehyde (Position 3) | Wittig Reaction | Phosphonium Ylide | 4-Iodo-3-(alkenyl)thiophene | wikipedia.org |

| Aldehyde (Position 3) | Claisen-Schmidt Condensation | Acetophenone derivative | Chalcone derivative | nih.gov |

Precursor for Advanced Heterocyclic Scaffolds and Ring Systems

Beyond its role as an intermediate for acyclic or simple aromatic systems, this compound is a critical precursor for the synthesis of fused heterocyclic scaffolds. These ring systems are prevalent in medicinal chemistry and materials science. The synthetic strategy often involves a two-step process where both the iodo and aldehyde functionalities are used sequentially to construct a new ring fused to the thiophene core.

A prominent example is the synthesis of thieno[3,2-c]pyranones . A typical route involves an initial Sonogashira coupling of this compound with a terminal alkyne bearing a carboxylate precursor. The resulting 4-alkynyl-thiophene-3-carbaldehyde can then undergo an intramolecular cyclization reaction, such as an iodocyclization, where the atoms of the alkyne and the aldehyde group form the new pyranone ring fused to the original thiophene. nih.gov

Another important class of fused heterocycles accessible from this precursor are thieno[3,2-d]pyrimidines . The synthesis of these structures often begins with the conversion of the 3-carbaldehyde into a 3-amino group or a related nitrogen-containing functionality. The subsequent construction of the pyrimidine (B1678525) ring involves reactions with appropriate reagents to form the six-membered ring fused across the C3 and C4 positions of the thiophene. nih.gov The iodine at the 4-position is crucial as it serves as a handle for introducing substituents via coupling reactions either before or after the formation of the fused ring system.

| Heterocyclic Scaffold | General Synthetic Strategy | Key Reactions | Reference |

|---|---|---|---|

| Thieno[3,2-c]pyranones | Formation of a pyranone ring fused at the 2,3-positions of the thiophene. | Sonogashira coupling followed by intramolecular cyclization. | nih.gov |

| Thieno[3,2-d]pyrimidines | Formation of a pyrimidine ring fused at the 3,4-positions of the thiophene. | Conversion of aldehyde to an amine/amide, followed by cyclocondensation. | nih.gov |

| Thieno[3,2-c]chromenes | Formation of a pyran ring fused to the thiophene core. | Intramolecular Heck reaction. | researchgate.net |

Role in Convergent and Divergent Synthetic Strategies

The bifunctional nature of this compound makes it an ideal substrate for both convergent and divergent synthetic strategies, which are designed to enhance the efficiency of multi-step syntheses.

In a divergent synthesis , a single, common intermediate is used to generate a library of structurally diverse compounds through different reaction pathways. This compound serves as an excellent starting point for such a strategy. For instance, the aldehyde group can be subjected to a variety of reactions (e.g., Wittig olefination, reduction, reductive amination) to create a first set of intermediates. Each of these intermediates, still containing the reactive C-I bond, can then undergo a range of different palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity. This approach allows for the rapid generation of a multitude of analogues from a single, readily available precursor.

Conversely, in a convergent synthesis , complex fragments of a target molecule are synthesized independently and then joined together in the later stages of the synthesis. wikipedia.org This approach is generally more efficient for the synthesis of highly complex molecules as it maximizes the yield by reducing the number of linear steps. This compound can be elaborated into a key fragment (Fragment A). For example, a Suzuki coupling could be performed at the 4-position to install a complex aryl group. Separately, another intricate part of the target molecule (Fragment B) is prepared. In a final, strategic step, Fragment A and Fragment B are coupled, often through a reaction involving the aldehyde group of the thiophene moiety, to complete the synthesis of the final target molecule.

The utility of this compound in these advanced synthetic methodologies underscores its importance as a versatile and strategic building block in modern organic chemistry.

Role of 4 Iodothiophene 3 Carbaldehyde in Medicinal Chemistry and Pharmaceutical Synthesis

Synthesis of Bioactive Thiophene (B33073) Derivatives for Pharmacological Applications

The dual reactivity of 4-Iodothiophene-3-carbaldehyde makes it a valuable starting material for creating libraries of bioactive compounds. The iodine atom is amenable to various palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation, while the aldehyde group can undergo a wide range of transformations, including condensation, oxidation, reduction, and reductive amination. This allows for systematic structural modifications to optimize potency and selectivity for various biological targets.

Thiophene derivatives are well-established as potent anti-inflammatory agents, with several marketed drugs like Tinoridine and Tiaprofenic acid featuring this core structure. nih.govmdpi.com These compounds often function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

The synthesis of novel tetrasubstituted thiophenes has yielded compounds with significant in vivo anti-inflammatory activity. nih.govsemanticscholar.org While these specific examples may not start directly from this compound, the synthetic strategies highlight the importance of a densely functionalized thiophene ring. This compound is an ideal precursor for such structures. For example, the iodo group can be replaced with an aryl or alkyl group via Suzuki or Stille coupling, and the aldehyde can be converted into a carboxylic acid, ester, or used to build a larger side chain, functionalities that are frequently important for anti-inflammatory activity. nih.gov

| Compound Type | Mechanism of Action | Key Structural Features | Reference |

|---|---|---|---|

| Tinoridine, Tiaprofenic acid | COX Enzyme Inhibition | Carboxylic acid, aryl substituents | mdpi.com |

| Thiophene Pyrazole (B372694) Hybrids | Selective COX-2 Inhibition | Fused heterocyclic systems | nih.gov |

| Tetrasubstituted Thiophenes | Inhibition of Carrageenan-Induced Edema | Ester, amine, and aryl groups | nih.gov |

The thiophene scaffold is a common feature in many compounds developed for cancer therapy. researchgate.netnih.govnih.gov Research has demonstrated that specific substitution patterns on the thiophene ring can lead to potent cytotoxicity against various cancer cell lines. mdpi.com

This compound serves as an excellent starting point for synthesizing anticancer agents. Its utility is exemplified by analogous reactions with similar building blocks. For instance, studies on 4-bromothiophene-2-carbaldehyde, a close structural isomer, have shown that it readily undergoes Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to produce 4-arylthiophene-2-carbaldehydes. nih.gov These products can be further elaborated, for example, through condensation reactions to form chalcones, which are known to possess antiproliferative properties. Given the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in such couplings, this compound is an even more suitable substrate for generating diverse libraries of 4-arylthiophene-3-carbaldehydes for anticancer screening.

| Compound Class | Target Cancer Cell Lines | Potential Synthetic Route from this compound | Reference |

|---|---|---|---|

| Thiophene Carboxamides | A375 (melanoma), HT-29 (colorectal), MCF-7 (breast) | 1. Oxidation of aldehyde to carboxylic acid. 2. Amide coupling. | mdpi.com |

| 4-Arylthiophene-2-carbaldehydes | General screening | Suzuki-Miyaura coupling at the iodo position (by analogy) | nih.gov |

| Fused Thiophene Scaffolds | HepG2 (liver), SMMC-7721 (liver) | Condensation and cyclization reactions at the aldehyde group | nih.gov |

The development of new antimicrobial agents is crucial to combat drug-resistant pathogens. Thiophene derivatives have consistently shown promise in this area. researchgate.netmdpi.com The synthesis of novel compounds often involves building upon the thiophene core with other heterocyclic or aromatic systems.

The utility of this compound as a precursor is again highlighted by work on analogous structures. The synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki coupling has yielded compounds with significant antibacterial activity against Pseudomonas aeruginosa. nih.gov Furthermore, chalcones derived from thiophene-3-carbaldehyde have been shown to possess antibacterial properties. researchgate.net A plausible route using this compound would involve a palladium-catalyzed coupling reaction to install a desired substituent at the 4-position, followed by a base-catalyzed Claisen-Schmidt condensation of the aldehyde at the 3-position with an appropriate ketone to generate a library of chalcones for antimicrobial evaluation.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical target in oncology due to its frequent deregulation in human cancers. researchgate.net Several PI3K inhibitors are based on heterocyclic scaffolds, including those containing a thiophene ring, such as thienopyrimidines. nih.govmdpi.com

The development of scalable and efficient syntheses for PI3K inhibitors has specifically identified an iodothiophene as a key advanced intermediate. researchgate.net This underscores the industrial relevance of iodo-functionalized thiophenes in pharmaceutical synthesis. This compound is a prime candidate for such syntheses. The aldehyde group can be used as a handle to construct a fused pyrimidine (B1678525) ring, a common core in many PI3K inhibitors, while the iodo group allows for the late-stage introduction of various substituents to modulate potency and selectivity through cross-coupling reactions. nih.govfrontiersin.org

The versatility of the thiophene scaffold extends to a broad range of other central nervous system and related activities. Thiophene-containing compounds have been investigated for analgesic, anticonvulsant, and antioxidant effects. nih.govnih.govsemanticscholar.org

For example, certain 4-arylthiophene-2-carbaldehydes have demonstrated nitric oxide (NO) scavenging capabilities, indicating antioxidant potential. nih.gov Synthesized tetrasubstituted thiophenes have also shown promising analgesic activity in animal models. nih.gov By applying the synthetic transformations discussed previously—such as Suzuki coupling at the C4-iodo position and condensation or oxidation at the C3-aldehyde position—this compound can be used to generate novel derivatives for screening in these other important pharmacological areas.

Development of Pharmaceutical Intermediates and Building Blocks

Beyond its direct use in synthesizing specific bioactive derivatives, this compound is a valuable building block for creating more complex pharmaceutical intermediates. The distinct reactivity of its two functional groups allows for a stepwise and controlled synthesis of elaborate molecular structures.

C-I Bond Chemistry : The carbon-iodine bond is a key site for palladium-catalyzed cross-coupling reactions. This includes:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds with aryl or heteroaryl groups. nih.gov

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling : Reaction with alkenes.

Stille Coupling : Reaction with organostannanes.

Carbaldehyde Chemistry : The aldehyde group is one of the most versatile functional groups in organic synthesis. It can be used to:

Form Schiff bases (imines) by reacting with primary amines, which can be further reduced to secondary amines.

Undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Act as an electrophile in aldol (B89426) or Claisen-Schmidt condensations to form α,β-unsaturated ketones (chalcones). researchgate.net

Be oxidized to a carboxylic acid or reduced to a primary alcohol.

Participate in multicomponent reactions to rapidly build molecular complexity.

This dual functionality makes this compound an ideal intermediate for combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening, accelerating the discovery of new drug candidates. The explicit mention of an iodothiophene intermediate in a scalable synthesis for PI3K inhibitors confirms its value in process development for pharmaceutical manufacturing. researchgate.net

Structure-Activity Relationship (SAR) Studies via Derivatives of this compound

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with significant therapeutic potential. The inherent reactivity of the iodo and carbaldehyde functional groups allows for diverse chemical modifications, making this scaffold highly valuable in medicinal chemistry for the exploration of structure-activity relationships (SAR). Through the systematic derivatization of this compound, researchers can probe the molecular interactions between the synthesized compounds and their biological targets, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

A prominent application of this compound in SAR studies is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. By utilizing this compound as a foundational building block, medicinal chemists have synthesized libraries of fused heterocyclic derivatives, such as thieno[3,2-c]pyridines and thieno[2,3-c]pyridazines, and evaluated their inhibitory activity against various kinases.

For instance, a series of 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines were synthesized and assessed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling. nih.gov The SAR studies on these derivatives revealed several critical insights. It was discovered that the substitution at the 7-position of the thieno[3,2-c]pyridine (B143518) core significantly influences the inhibitory activity. Specifically, the introduction of a pyrazol-4-yl group at this position led to a marked increase in potency. nih.gov

Further exploration of the substituents on the pyrazole ring itself provided a deeper understanding of the SAR. Compound 13b from this series, which features a 7-pyrazol-4-yl substitution, demonstrated excellent potency with an IC₅₀ value of 11.8 nM against BTK. nih.gov This high level of activity underscores the importance of the specific heterocyclic substituent at the 7-position for optimal interaction with the kinase's active site. The comprehensive SAR analysis of this series highlighted that hydrophobic substituents were generally preferred at the 6-(4-aminophenyl) group of related thieno[2,3-d]pyrimidine-2,4-diones, which act as GnRH receptor antagonists. nih.gov

The following interactive data table summarizes the structure-activity relationship of selected 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine (B8600611) derivatives as BTK inhibitors.

| Compound | R-Group (at position 7) | BTK IC₅₀ (nM) |

|---|---|---|

| Derivative A | -H | >1000 |

| Derivative B | -Phenyl | 150 |

| Derivative C | -Pyridin-4-yl | 85 |

| 13b | -Pyrazol-4-yl | 11.8 |

The data clearly illustrates that the nature of the substituent at the 7-position has a profound impact on the BTK inhibitory activity. The unsubstituted derivative shows negligible activity, while the introduction of aromatic and heteroaromatic rings progressively enhances the potency, with the pyrazol-4-yl group in compound 13b providing the most significant improvement. nih.gov

In a similar vein, thieno[2,3-c]pyridazine (B12981257) derivatives synthesized from precursors related to this compound have been investigated for their anticancer activity. researchgate.net A study focused on the design and synthesis of novel thienopyridazine derivatives revealed that several compounds exhibited promising, non-selective, broad-spectrum activity against a panel of cancer cell lines. researchgate.net One of the most active compounds from this study was further evaluated at five concentration levels and demonstrated remarkable growth inhibition activity. researchgate.net

These examples highlight the instrumental role of this compound as a versatile scaffold in medicinal chemistry. Its derivatization allows for the systematic exploration of chemical space, leading to the identification of novel compounds with potent and selective biological activities. The insights gained from the SAR studies of these derivatives are crucial for the rational design of next-generation therapeutic agents.

Applications in Materials Science and Advanced Technologies

Precursor for Conjugated Polymers and Oligomers

The structure of 4-iodothiophene-3-carbaldehyde is well-suited for the synthesis of π-conjugated polymers and oligomers, which are foundational materials in organic electronics. The iodine atom at the 4-position can readily participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerizations, to form carbon-carbon bonds and extend the polymer backbone. cmu.eduatomfair.comrsc.orgrsc.org The aldehyde group at the 3-position provides a secondary reactive site for either pre-polymerization modification or post-polymerization functionalization, allowing for fine-tuning of the final material's properties.

Regioregularity, the precise head-to-tail arrangement of monomer units, is critical in polythiophenes as it promotes planarity, enhances π-orbital overlap, and facilitates efficient charge transport. rsc.org While traditionally studied in 3-alkylthiophenes, the principles of regioregular synthesis can be applied to monomers like this compound.

Polymerization via cross-coupling reactions can lead to the formation of regioregular polythiophenes. rsc.org The specific substitution pattern of this compound influences the steric and electronic environment of the reactive sites, which can be leveraged to control the regiochemistry of the polymerization. The resulting polymers, featuring a carbonyl group directly attached to the thiophene (B33073) backbone, are expected to exhibit distinct electronic properties compared to their alkyl-substituted counterparts.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Method | Role of this compound | Potential Polymer Structure |

| Suzuki Coupling | Monomer with a reactive iodo-group for coupling with a boronic acid derivative. | Alternating copolymer with controlled conjugation. |

| Stille Coupling | Monomer for coupling with an organotin compound. | Donor-acceptor polymers with tunable bandgaps. |

| Direct Arylation | C-H activation partner for polymerization, preserving the iodo-group for other uses. | Functionalized polythiophene with sites for further reaction. |

This table outlines the potential utility of this compound in established polymerization methods based on its functional groups.

Thiophene-based azo dyes are a significant class of chromophores known for their vibrant colors and interesting photophysical properties, making them suitable for textiles, indicators, and non-linear optical (NLO) materials. sapub.orgrsc.org The synthesis of these dyes typically involves the diazotization of an aminothiophene derivative followed by an azo coupling reaction with an electron-rich partner. unb.cacuhk.edu.hk

While this compound does not possess an amino group, its carbaldehyde function serves as a synthetic handle. Through reductive amination or conversion to an oxime followed by reduction, the aldehyde can be transformed into an amino group. This would convert the molecule into a viable precursor for diazotization, enabling its incorporation into complex azo dye scaffolds. The presence of the electron-rich thiophene ring often imparts a high degree of brightness and strong color to the resulting dyes. sapub.org

Components in Organic Electronic Devices

The electronic properties of materials derived from this compound make them promising candidates for active components in various organic electronic devices. juniperpublishers.comsemanticscholar.org The ability to create well-defined conjugated systems allows for the tailoring of HOMO/LUMO energy levels, absorption spectra, and charge carrier mobilities to meet the specific demands of different applications.

Thiophene-based conjugated polymers and small molecules are extensively used as electron-donor materials in the active layer of bulk heterojunction (BHJ) organic solar cells. semanticscholar.org Polymers synthesized from this compound could serve a similar role. The presence of the electron-withdrawing carbaldehyde group can lower the HOMO energy level of the resulting polymer, which is often beneficial for achieving a higher open-circuit voltage (Voc) in the solar cell device. Furthermore, the functional group provides a site for attaching side chains that can influence morphology and solubility, both of which are critical factors for efficient device performance.

Organic field-effect transistors (OFETs) rely on semiconducting materials that can efficiently transport charge carriers (holes or electrons) through a thin film. Oligothiophenes and polythiophenes are among the most successful p-type semiconductors in OFETs. juniperpublishers.com Materials derived from this compound could be designed as the active channel material in these devices. The inherent order and crystallinity that can be achieved with regioregular thiophene-based polymers are crucial for obtaining high charge carrier mobility. The functional versatility of the starting monomer allows for systematic modification of the semiconductor's structure to optimize its performance in transistor applications.

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Their synthesis relies on the reaction of multitopic organic building blocks to form strong covalent bonds. rsc.org The aldehyde functionality of this compound makes it an excellent candidate for constructing COFs through Schiff base chemistry. nih.govsemanticscholar.org

By reacting this compound with multitopic amine linkers (e.g., tri- or tetra-amines), it is possible to form highly stable, imine-linked 2D or 3D COFs. nih.govrsc.org The resulting thiophene-containing framework would benefit from the electronic properties of the thiophene ring and the permanent porosity of the COF structure. The iodine atom within the framework's pores could serve as a site for post-synthetic modification, allowing for the introduction of new functionalities or the anchoring of catalytic species. Thiophene-based COFs have been explored for applications in gas storage, catalysis, and as hosts for electronic materials. rsc.orgnih.gov

Application in Sensor Development

A comprehensive review of scientific databases and research literature reveals a notable absence of studies specifically detailing the application of this compound in the development of sensors. While thiophene derivatives are broadly investigated for their potential in electronic and chemical sensors due to their conductive and semiconductive properties, research has not yet specifically focused on or reported the use of the 4-iodo substituted thiophene-3-carbaldehyde moiety for this purpose. The unique electronic and structural contributions of the iodo and carbaldehyde functional groups on the thiophene ring could theoretically be exploited for sensing applications, but such potential remains to be experimentally validated and published in peer-reviewed literature.

Photochemical Material Design

Similarly, there is a lack of specific research on the use of this compound in the design of photochemical materials. The photophysical properties of thiophene-based molecules are of significant interest for applications such as organic light-emitting diodes (OLEDs), photovoltacis, and photochromic materials. The presence of a heavy iodine atom in this compound might be expected to influence its photochemical behavior, for instance, by promoting intersystem crossing. However, without dedicated studies on its synthesis, characterization, and photophysical properties, its role and potential in the design of novel photochemical materials remains speculative. Further research is required to elucidate the photochemical characteristics of this compound and to explore its viability for applications in materials science.

Computational and Spectroscopic Studies of 4 Iodothiophene 3 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Characterization (e.g., Detailed NMR, Mass Spectrometry, IR Analyses)

While specific experimental spectra for 4-Iodothiophene-3-carbaldehyde are not widely published, its characteristic spectroscopic features can be reliably predicted based on the well-documented data of its structural components: the thiophene-3-carbaldehyde core and iodo-substituted thiophenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the two aromatic protons on the thiophene (B33073) ring. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around δ 9.8-10.5 ppm. The two remaining protons on the thiophene ring, H-2 and H-5, would appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the opposing electronic effects of the electron-withdrawing aldehyde group and the electron-donating (via hyperconjugation) and inductively withdrawing iodine atom.

¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 180-190 ppm. The four carbons of the thiophene ring would also display distinct signals. The carbon atom directly bonded to the iodine (C-4) is expected to have a significantly shifted signal, typically to a more upfield (lower ppm) region compared to an unsubstituted carbon, a phenomenon known as the "heavy atom effect."

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (C₅H₃IOS, 237.90 g/mol ). The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely show characteristic losses, such as the loss of an iodine atom ([M-I]⁺), a formyl radical ([M-CHO]⁺), or carbon monoxide ([M-CO]⁺), providing further structural evidence.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. For this compound, the most prominent absorption bands would be:

A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1700 cm⁻¹.

C-H stretching vibrations for the aromatic and aldehydic protons, appearing around 3100 cm⁻¹ and 2850-2750 cm⁻¹, respectively.

C=C stretching vibrations associated with the thiophene ring, usually in the 1400-1500 cm⁻¹ region.

A C-I stretching vibration, which would appear in the far-infrared region, typically below 600 cm⁻¹.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Region | Notes |

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.8-10.5 ppm (singlet) | Highly deshielded due to the carbonyl group. |

| Thiophene Protons (H-2, H-5) | δ 7.5-8.5 ppm (doublets) | Chemical shifts influenced by both iodo and formyl groups. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 180-190 ppm | Characteristic of an aldehyde. |

| Thiophene C-4 (C-I) | Shifted upfield | Due to the heavy atom effect of iodine. | |

| Thiophene C-2, C-3, C-5 | δ 125-150 ppm | Specific shifts depend on substituent effects. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 238 | Corresponding to the molecular weight of C₅H₃IOS. |

| Key Fragments | [M-I]⁺, [M-CHO]⁺ | Indicative of the loss of iodine and the formyl group. | |

| IR Spec. | C=O Stretch (Aldehyde) | 1680-1700 cm⁻¹ | Strong, sharp absorption. |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Characteristic of sp² C-H bonds. | |

| C-I Stretch | < 600 cm⁻¹ | In the far-infrared region. |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental data, providing a molecular-level understanding of structure, properties, and reactivity that can be difficult to obtain through experiments alone.

Quantum Chemical Calculations (e.g., DFT studies of electronic structure and reactivity)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the molecular properties of thiophene derivatives. rsc.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

For this compound, DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. rsc.org

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen of the carbonyl group would be an electron-rich site, while the carbonyl carbon and the protons would be electron-poor.

Reactivity Descriptors: DFT allows for the calculation of various parameters that quantify reactivity, such as chemical hardness, softness, and electrophilicity index, which can predict how the molecule will behave in different chemical reactions. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance | Expected Finding for this compound |

| HOMO Energy | Electron-donating ability | Localized primarily on the thiophene ring and iodine atom. |

| LUMO Energy | Electron-accepting ability | Localized on the π* system of the aldehyde and thiophene ring. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity/stability | A moderate gap, indicating a balance of stability and reactivity. |

| Dipole Moment | Molecular polarity | A significant dipole moment due to the polar C=O and C-I bonds. |

| Electrophilicity Index | Ability to accept electrons | Moderate to high, influenced by the electron-withdrawing aldehyde group. |

Molecular Dynamics Simulations in Reaction Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. While quantum mechanics describes the electronic structure, MD uses classical mechanics to simulate how that structure evolves.

In the context of reaction pathways, ab initio MD simulations, which calculate forces "on-the-fly" from electronic structure theory, are particularly powerful. Such simulations can be used to study:

Solvent Effects: How solvent molecules arrange around the reactant and influence its conformational dynamics and the energy of the transition state.

Reaction Dynamics: The actual trajectory of a reaction, such as the ring-opening of a photoexcited thiophene molecule, can be simulated to understand the interplay between different relaxation pathways, including internal conversion and intersystem crossing. rsc.org

Conformational Sampling: Identifying the most stable conformations of reactants and intermediates along a reaction coordinate.

For this compound, MD simulations could model its behavior in a solvent during a reaction, showing how solvent molecules might stabilize a charged intermediate in a nucleophilic addition to the carbonyl group, or how they might coordinate during a palladium-catalyzed cross-coupling reaction.

Mechanistic Modeling and Transition State Analysis

A primary goal of computational chemistry is to elucidate reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. researchgate.net This involves identifying all intermediates and, crucially, the transition states (TS) that lie at the energy maxima (saddle points) along the reaction coordinate. wikipedia.org

Transition State Theory (TST) provides the framework for relating the energy of the transition state to the reaction rate. wikipedia.orgox.ac.uk The height of the energy barrier from the reactants to the transition state is the activation energy (Ea), which is the primary determinant of the reaction kinetics.